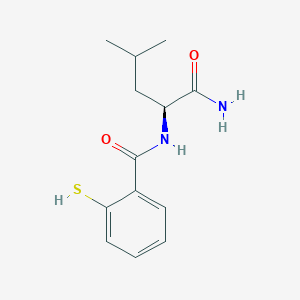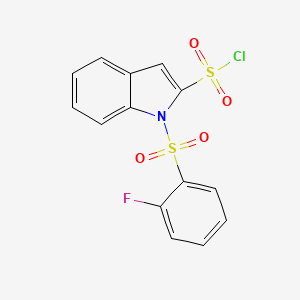
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its applications in various chemical reactions and its significance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl vinyl ketone in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of resorcinol via 1,3-cyclohexanedione .
Industrial Production Methods
On an industrial scale, 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)
- 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)
Uniqueness
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with various reagents and biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Número CAS |
824975-86-2 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h5H,4,6H2,1-3H3 |
Clave InChI |
IJABTABLCUQICW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(=C(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

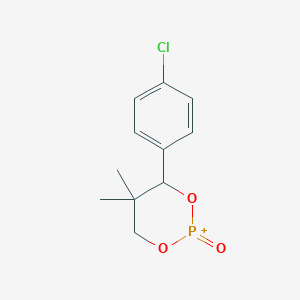
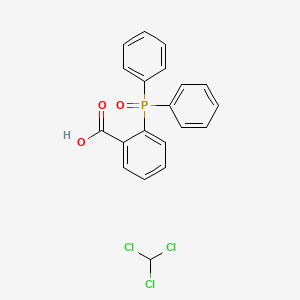
![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

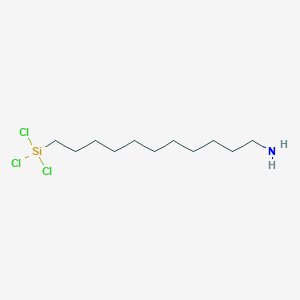
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
